



Application Notes and Protocols for Live-Cell Imaging with Acid Red 119

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Compound of Interest		
Compound Name:	Acid red 119	
Cat. No.:	B083087	Get Quote

Disclaimer: The following application notes and protocols are a hypothetical guide for the use of **Acid Red 119** in live-cell imaging. As of the date of this document, there is no established scientific literature detailing the use of **Acid Red 119** for imaging living cells. The proposed application and protocols are based on the known physicochemical properties of **Acid Red 119** as an acidic dye and general principles of live-cell staining. Significant optimization and validation are required to establish a reliable experimental protocol.

Introduction

Acid Red 119 is a red, water-soluble, anionic diazo dye.[1] Traditionally, it has been used in the textile and leather industries for dyeing wool, polyamide, and silk.[2] While its use as a biological stain has been mentioned, specific applications in live-cell imaging have not been documented.[3] Acidic dyes, due to their negative charge, are known to stain positively charged components within cells, such as proteins in the cytoplasm.[4] Furthermore, some acidic dyes can accumulate in acidic organelles like lysosomes.[5][6]

This document proposes a potential application of **Acid Red 119** for the fluorescent labeling of acidic organelles in live cells and provides a hypothetical protocol for its use. Researchers and drug development professionals can use this as a starting point to explore the utility of **Acid Red 119** as a novel live-cell imaging agent.

Physicochemical and Spectral Properties of Acid Red 119



A summary of the known properties of **Acid Red 119** is presented below. The spectral properties would need to be experimentally determined in a physiological buffer to confirm their suitability for fluorescence microscopy.

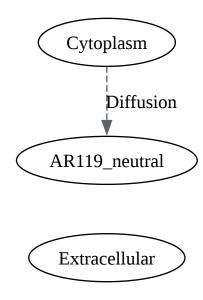
Property	Value	Reference
Synonyms	C.I. Acid Red 119, Acid Red V, Weak Acid Red Brown V	[2]
Molecular Formula	C31H25N5Na2O6S2	[2]
Molecular Weight	637.67 g/mol	[2]
Appearance	Red to dark red powder	[3]
Solubility	Soluble in water and alcohol	[3]
CAS Number	12220-20-1	[7]

Proposed Application: Staining of Acidic Organelles in Live Cells

Based on the properties of other acidic dyes used in live-cell imaging, it is hypothesized that **Acid Red 119** may accumulate in organelles with a low internal pH, such as lysosomes.[8][9] The acidic environment of these organelles could lead to the protonation and trapping of the dye, resulting in a localized fluorescent signal.

Proposed Mechanism of Staining





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Experimental Protocols

The following are hypothetical protocols and should be optimized for specific cell types and experimental conditions.

Preparation of Reagents

- Acid Red 119 Stock Solution (1 mM):
 - Weigh out 0.638 mg of Acid Red 119 powder.
 - o Dissolve in 1 mL of sterile, nuclease-free water or DMSO.
 - Vortex thoroughly to ensure complete dissolution.
 - Store at -20°C, protected from light. The solution should be stable for several months.
- Live-Cell Imaging Buffer:
 - Use a phenol red-free cell culture medium or a buffered saline solution such as Hank's Balanced Salt Solution (HBSS) to reduce background fluorescence.[10]

Live-Cell Staining Protocol

Methodological & Application



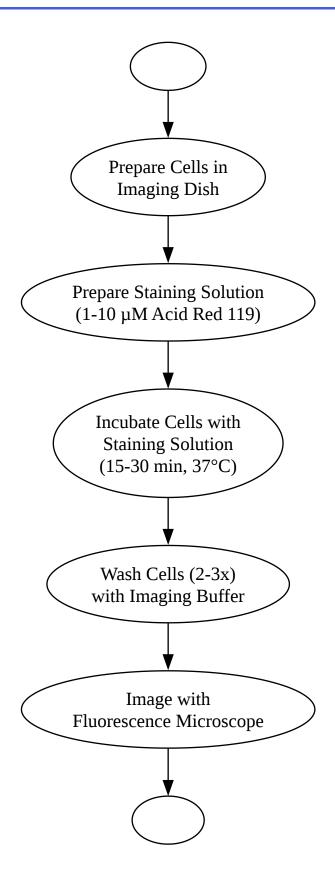


This protocol is based on general procedures for staining live cells with fluorescent dyes.[11] [12]

· Cell Preparation:

- Plate cells on a suitable imaging dish or chamber slide and culture until they reach the desired confluency (typically 50-70%).
- Preparation of Staining Solution:
 - On the day of the experiment, thaw the **Acid Red 119** stock solution.
 - Dilute the stock solution in pre-warmed (37°C) live-cell imaging buffer to a final working concentration. A starting range of 1-10 μM is recommended for initial optimization.
- Cell Staining:
 - Remove the culture medium from the cells.
 - Wash the cells once with pre-warmed live-cell imaging buffer.
 - Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
- Washing:
 - Remove the staining solution.
 - Wash the cells two to three times with pre-warmed live-cell imaging buffer to remove excess dye and minimize background fluorescence.[10]
- Imaging:
 - Add fresh, pre-warmed live-cell imaging buffer to the cells.
 - Image the cells immediately using a fluorescence microscope equipped with appropriate filters. The optimal excitation and emission wavelengths will need to be determined experimentally.





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Cytotoxicity Assessment

It is crucial to assess the potential cytotoxicity of **Acid Red 119** at the working concentrations used for imaging.[3] A common method is to use a live/dead cytotoxicity assay.[11]

· Cell Preparation:

 Plate cells in a 96-well plate at a density that will not result in over-confluence at the end of the experiment.

Treatment:

- Treat cells with a range of Acid Red 119 concentrations (e.g., 0.1 μM to 100 μM) for a
 duration relevant to the planned imaging experiments (e.g., 1 to 24 hours).
- Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).

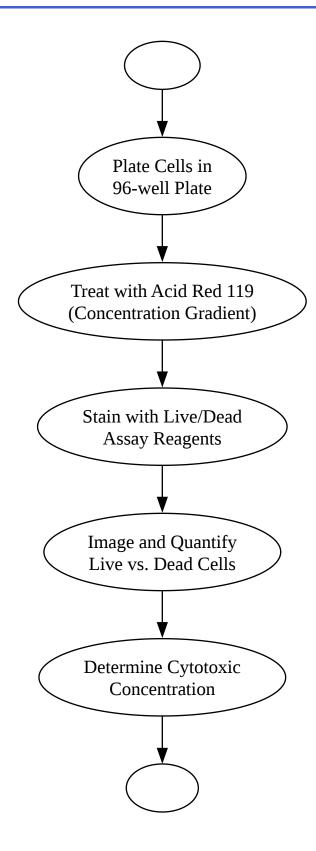
· Staining with Live/Dead Reagents:

Following treatment, stain the cells with a commercially available live/dead cytotoxicity
assay kit according to the manufacturer's instructions. These kits typically contain a green
fluorescent dye that stains live cells and a red fluorescent dye that stains dead cells.[11]

Analysis:

- Image the plate using a high-content imager or fluorescence plate reader.
- Quantify the number of live and dead cells in each well to determine the concentration at which Acid Red 119 induces significant cytotoxicity.





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Data Presentation



All quantitative data from optimization and validation experiments should be summarized in tables for clear comparison.

Table 1: Example of Staining Optimization Data

Concentration (µM)	Incubation Time (min)	Signal-to- Background Ratio	Qualitative Assessment of Staining
1	15	Value	Description
1	30	Value	Description
5	15	Value	Description
5	30	Value	Description
10	15	Value	Description
10	30	Value	Description

Table 2: Example of Cytotoxicity Data

Concentration (µM)	% Cell Viability (Mean ± SD)
0 (Control)	Value
1	Value
5	Value
10	Value
50	Value
100	Value

Conclusion

While **Acid Red 119** is not currently established as a live-cell imaging probe, its properties as an acidic dye suggest a potential for this application. The hypothetical protocols provided



herein offer a framework for researchers to begin exploring its utility. It is imperative that any investigation into this novel application includes thorough optimization of staining conditions and a comprehensive assessment of cytotoxicity to ensure the validity of any experimental findings.

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